molecular formula C12H18N2O B13642665 (2r)-2-Amino-N-(1-phenylpropyl)propanamide

(2r)-2-Amino-N-(1-phenylpropyl)propanamide

Cat. No.: B13642665
M. Wt: 206.28 g/mol
InChI Key: BVPRIMPISJNHNB-BFHBGLAWSA-N
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Description

(2r)-2-Amino-N-(1-phenylpropyl)propanamide is a chiral amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a phenyl group, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-N-(1-phenylpropyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2r)-2-Amino-N-(1-phenylpropyl)propanamide is unique due to its specific chiral configuration and the presence of both an amino group and a propanamide moiety. This combination of features makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2R)-2-amino-N-(1-phenylpropyl)propanamide

InChI

InChI=1S/C12H18N2O/c1-3-11(14-12(15)9(2)13)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11?/m1/s1

InChI Key

BVPRIMPISJNHNB-BFHBGLAWSA-N

Isomeric SMILES

CCC(C1=CC=CC=C1)NC(=O)[C@@H](C)N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

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